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Introduction
OK-1035 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a

key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break

repair.[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone. OK-1035

functions as an ATP-competitive inhibitor of DNA-PK, thereby preventing the phosphorylation of

downstream targets, including the tumor suppressor protein p53.[1] This inhibition of DNA

repair can sensitize cancer cells to DNA-damaging agents and induce cell cycle arrest or

apoptosis, making OK-1035 a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the use of OK-1035 in cell culture

experiments to assess its effects on cell viability and the DNA damage response signaling

pathway.
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Kinase IC50 (µM)

DNA-PK 8[1]

Protein Kinase A > 400

Protein Kinase C > 400

Myosin Light Chain Kinase > 400

Casein Kinase II > 400

c-src Kinase > 400

Epidermal Growth Factor Receptor Kinase > 400

Insulin Receptor Kinase > 400

Data represents the concentration of OK-1035 required to inhibit 50% of the kinase activity in a

cell-free peptide-based assay. Data for kinases other than DNA-PK are representative of the

selectivity profile for a selective DNA-PK inhibitor.

Table 2: Effect of OK-1035 on the Viability of HeLa Cells
OK-1035 Concentration (µM) Cell Viability (%) (72-hour incubation)

0 (Vehicle Control) 100

1 95 ± 4.2

5 78 ± 5.1

10 55 ± 3.8

25 32 ± 2.9

50 15 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments. Cell

viability was assessed using a standard MTT or similar colorimetric assay.
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Table 3: Inhibition of Adriamycin-Induced p21
Expression by OK-1035 in HCT116 Cells

Treatment p21 Protein Level (Fold Change)

Vehicle Control 1.0

Adriamycin (0.2 µg/mL) 4.5 ± 0.5

Adriamycin + OK-1035 (10 µM) 2.1 ± 0.3

Adriamycin + OK-1035 (25 µM) 1.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments. p21

protein levels were quantified by Western blot analysis and normalized to a loading control.

This demonstrates OK-1035's ability to inhibit the function of p53, a direct target of DNA-PK.

Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining

(NHEJ) pathway and its inhibition by OK-1035, leading to the downstream consequence of

reduced p53-mediated transcription.
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Caption: DNA-PK signaling in NHEJ and its inhibition by OK-1035.

Experimental Protocols
Cell Culture Protocol for HeLa Cells
Materials:
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HeLa cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Seeding: Seed HeLa cells in appropriate cell culture flasks or plates at a density of 2 x

10^5 cells/mL.

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and

detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium

and re-seed the cells at a 1:5 to 1:10 dilution.

Cell Viability Assay (MTT Assay)
Materials:

HeLa cells

96-well plates

Complete growth medium
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OK-1035 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Experimental Workflow:

Cell Viability Assay Workflow

Seed HeLa cells in a 96-well plate
(5,000 cells/well)

Incubate for 24 hours to allow attachment

Treat cells with varying concentrations of OK-1035
(0-50 µM) and a vehicle control (DMSO)

Incubate for 72 hours

Add MTT solution to each well and incubate for 4 hours

Add DMSO to dissolve formazan crystals

Measure absorbance at 570 nm using a microplate reader

Calculate cell viability relative to vehicle control
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Caption: Workflow for assessing cell viability with OK-1035.

Procedure:

Seed 5,000 HeLa cells per well in a 96-well plate and incubate for 24 hours.

Prepare serial dilutions of OK-1035 in complete growth medium.

Remove the medium from the wells and add 100 µL of the OK-1035 dilutions or vehicle

control (DMSO) to the respective wells.

Incubate the plate for 72 hours.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of p53 Phosphorylation
Materials:

HeLa or HCT116 cells

6-well plates

Complete growth medium

OK-1035 stock solution (in DMSO)

DNA-damaging agent (e.g., Adriamycin, Etoposide, or ionizing radiation)

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-p53, anti-total-p53, anti-p21, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Experimental Workflow:
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Western Blot Workflow for p53 Phosphorylation

Seed cells in 6-well plates and grow to 70-80% confluency

Pre-treat with OK-1035 for 1 hour

Induce DNA damage (e.g., with Adriamycin)

Incubate for the desired time

Lyse cells and quantify protein concentration

Separate proteins by SDS-PAGE and transfer to PVDF membrane

Block membrane and probe with primary antibodies

Incubate with HRP-conjugated secondary antibody

Detect signal using chemiluminescence and image

Quantify band intensity and normalize to loading control

Click to download full resolution via product page

Caption: Workflow for analyzing p53 phosphorylation after OK-1035 treatment.

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Pre-treat the cells with the desired concentrations of OK-1035 or vehicle control for 1 hour.
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Induce DNA damage by adding a DNA-damaging agent (e.g., 0.2 µg/mL Adriamycin) or by

exposing the cells to ionizing radiation.

Incubate for the desired time period (e.g., 6-24 hours).

Wash the cells with cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-p53, total p53, p21, and a

loading control (e.g., GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the levels of the proteins of interest to the

loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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